molecular formula C19H18N2 B2487459 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine CAS No. 1541-57-7

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine

Cat. No. B2487459
Key on ui cas rn: 1541-57-7
M. Wt: 274.367
InChI Key: BIGIFNAKNRWTPE-UHFFFAOYSA-N
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Patent
US06294547B1

Procedure details

A 10% potassium hydroxide/ethanol solution (120 ml) was added dropwise to a solution of 2-aminobenzaldehyde (26 g, 0.21 mol) and 1-benzyl-4-piperidone (40 g, 0.21 mol) in absolute ethanol (430 ml) over a period of 1 hour. After stirring overnight, the reaction solution was concentrated under reduced pressure and extracted with ethyl acetate, and the extract solution was washed with water and then dried over anhydrous sodium sulfate. The organic solvent was removed by concentration under reduced pressure, and the residue was recrystallized from ethyl acetate-isopropyl ether to obtain the desired compound (37 g, 63%) as white crystals.
Name
potassium hydroxide ethanol
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[OH-].[K+].C(O)C.[NH2:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=O.[CH2:15]([N:22]1[CH2:27][CH2:26][C:25](=O)[CH2:24][CH2:23]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)C>[CH2:15]([N:22]1[CH2:27][CH2:26][C:25]2[N:6]=[C:7]3[CH:14]=[CH:13][CH:12]=[CH:11][C:8]3=[CH:9][C:24]=2[CH2:23]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1.2|

Inputs

Step One
Name
potassium hydroxide ethanol
Quantity
120 mL
Type
reactant
Smiles
[OH-].[K+].C(C)O
Name
Quantity
26 g
Type
reactant
Smiles
NC1=C(C=O)C=CC=C1
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
430 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the extract solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate-isopropyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=2C=C3C(=NC2CC1)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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